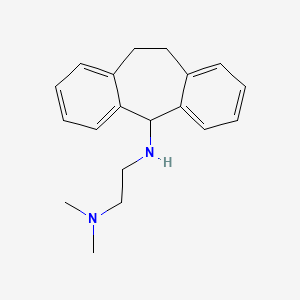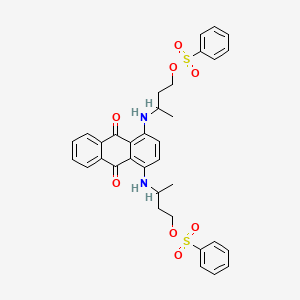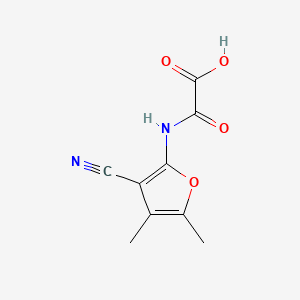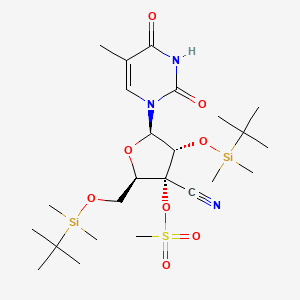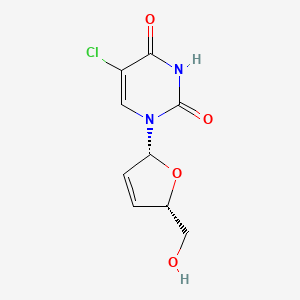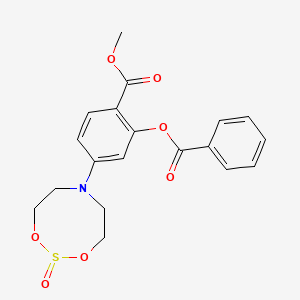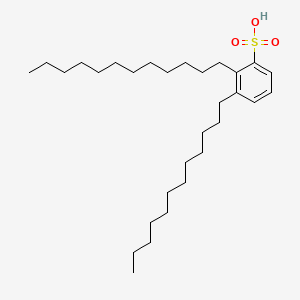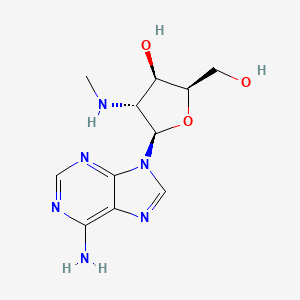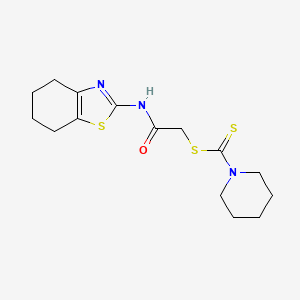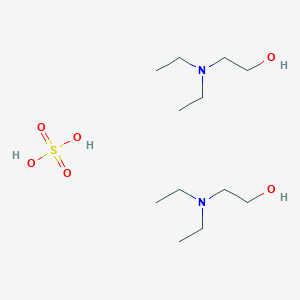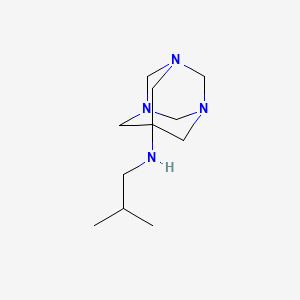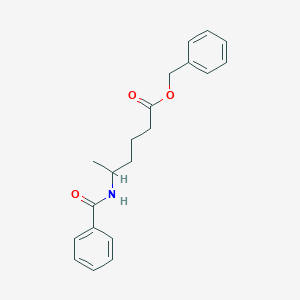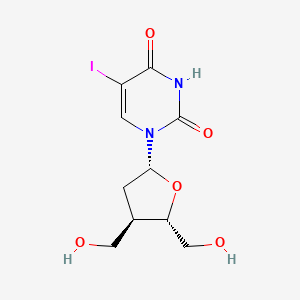![molecular formula C11H15CuN2Na5O14S B12798131 copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate CAS No. 87731-78-0](/img/structure/B12798131.png)
copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique properties and versatility, making it a valuable substance in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate involves multiple steps. The process typically begins with the reaction of ethylenediaminetetraacetic acid (EDTA) with formaldehyde and sodium hydroxide. This reaction forms a complex that is then reacted with copper sulfate to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and controlled conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to optimize the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ions in the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce copper(II) complexes, while reduction reactions may yield copper(I) complexes .
Applications De Recherche Scientifique
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate has numerous applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be used in various applications. The molecular targets and pathways involved include interactions with metal ions and enzymes, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrasodium ethylenediaminetetraacetate: Another chelating agent with similar properties but different metal ion affinities.
Ethylenediaminetetraacetic acid tripotassium salt dihydrate: Used in similar applications but with different solubility and stability characteristics.
Uniqueness
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate is unique due to its specific combination of ligands and metal ions, providing distinct properties that make it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
87731-78-0 |
|---|---|
Formule moléculaire |
C11H15CuN2Na5O14S |
Poids moléculaire |
609.80 g/mol |
Nom IUPAC |
copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate |
InChI |
InChI=1S/C10H16N2O8.CH2O.Cu.5Na.H2O4S.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;1-2;;;;;;;1-5(2,3)4;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);1H2;;;;;;;(H2,1,2,3,4);1H2/q;;+2;5*+1;;/p-7 |
Clé InChI |
KKBICIVIAVHOOL-UHFFFAOYSA-G |
SMILES canonique |
C=O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[OH-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


